ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a thioether-linked acetate ester and at the 5-position with a 3-methoxy-1-methylpyrazole-4-carboxamide group. Its structure integrates heterocyclic motifs known for diverse bioactivities, including antimicrobial and enzyme-inhibitory properties.
Properties
IUPAC Name |
ethyl 2-[[5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4S2/c1-4-21-8(18)6-22-12-15-14-11(23-12)13-9(19)7-5-17(2)16-10(7)20-3/h5H,4,6H2,1-3H3,(H,13,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFSEAZSJAVNJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 305.35 g/mol
- CAS Number : Not specified in available literature.
1. Antimicrobial Activity
Research has indicated that compounds containing the pyrazole ring exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been synthesized and tested against various bacterial strains. In particular, studies have shown that modifications in the pyrazole structure can enhance antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | Activity Against | Reference |
|---|---|---|
| Ethyl Pyrazole Derivative | E. coli, S. aureus | |
| Novel Pyrazole Compounds | Pseudomonas aeruginosa, Klebsiella pneumoniae |
2. Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been well-documented. For example, compounds similar to this compound have shown promising results in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
3. Antidiabetic Effects
Recent studies have explored the potential of thiadiazole and pyrazole hybrids as α-glucosidase inhibitors, which are crucial in managing diabetes by delaying carbohydrate absorption. Ethyl derivatives have been synthesized and evaluated for their inhibitory activity against α-glucosidase, showing potential as antidiabetic agents .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial resistance.
- Modulation of Cytokine Production : It has been observed to modulate the production of inflammatory cytokines, thereby reducing inflammation.
Study on Antimicrobial Activity
In a study conducted by Burguete et al., a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity. One compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. This study highlights the importance of structural modifications in enhancing antimicrobial efficacy .
Study on Anti-inflammatory Effects
Selvam et al. demonstrated that certain pyrazole derivatives possess anti-inflammatory properties comparable to standard anti-inflammatory drugs like indomethacin. The study involved testing these compounds in carrageenan-induced edema models in mice .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of thiadiazole derivatives, which include compounds similar to ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate. For instance, certain thiadiazoles demonstrated high potency against viruses such as the Tobacco Mosaic Virus (TMV) with effective concentrations (EC50) as low as 30.57 μM . The structural modifications in these compounds can enhance their antiviral activity significantly.
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer potential. Studies have shown that pyrazole-based compounds can inhibit tubulin polymerization and exhibit cytotoxic effects against various cancer cell lines. For example, certain pyrazole derivatives displayed IC50 values below 1 µM against A549 lung cancer cells . The incorporation of the pyrazole moiety into this compound may enhance its effectiveness in targeting cancer cells.
Anti-inflammatory Effects
Compounds with pyrazole and thiadiazole scaffolds have shown promising anti-inflammatory activities. For instance, some derivatives exhibited superior anti-inflammatory effects compared to standard treatments like diclofenac sodium . This suggests that this compound could be explored further for its potential in treating inflammatory diseases.
Pesticidal Activity
The structural characteristics of thiadiazole derivatives indicate potential use as agrochemicals. Research has demonstrated that certain thiadiazoles possess significant antimicrobial activity against plant pathogens. For example, a study reported that specific thiadiazole compounds had an effective concentration (EC50) of 7.2 μM against Dengue Virus . This suggests that this compound could be effective in controlling agricultural pests and diseases.
Synthesis of Novel Materials
This compound can serve as a precursor for synthesizing novel materials with unique properties. The incorporation of pyrazole and thiadiazole units into polymer matrices has been studied for developing materials with enhanced thermal stability and mechanical properties .
Data Tables
| Application Area | Compound | Activity | EC50 / IC50 Values |
|---|---|---|---|
| Medicinal Chemistry | Thiadiazoles | Antiviral | EC50 = 30.57 μM |
| Medicinal Chemistry | Pyrazoles | Anticancer | IC50 < 1 µM |
| Agricultural Science | Thiadiazoles | Pesticidal | EC50 = 7.2 μM |
| Material Science | Pyrazoles | Synthesis | Various |
Case Study 1: Antiviral Efficacy
A study published in MDPI explored the antiviral efficacy of various thiadiazoles against TMV and found significant activity at low concentrations. This supports the potential application of this compound in developing antiviral agents .
Case Study 2: Anticancer Activity
Research conducted on pyrazole derivatives indicated their effectiveness against multiple cancer cell lines. Compounds exhibiting IC50 values below 0.7 µM were identified as promising candidates for further development into anticancer therapies .
Case Study 3: Agrochemical Potential
Field trials demonstrated the efficacy of thiadiazole-based compounds in reducing crop losses due to fungal infections. The results indicated a significant reduction in disease severity when treated with these compounds .
Comparison with Similar Compounds
Ethyl 2-[(5-Methyl-1,3,4-Thiadiazol-2-yl)Thio]Acetate
Structure : Differs by lacking the pyrazole carboxamide group; instead, the thiadiazole 5-position bears a methyl group.
Synthesis : Prepared via refluxing 5-methyl-1,3,4-thiadiazole-2-thiol with ethyl chloroacetate in acetone, catalyzed by K₂CO₃ .
Properties :
- Lipophilicity: Higher than the target compound due to the non-polar methyl group.
- Bioactivity : Methyl substituents typically enhance membrane permeability but reduce specificity compared to carboxamides.
- Stability : Less prone to hydrolysis than the carboxamide-containing analogue.
5-Amino-1-{[(5-Methyl-1,3,4-Thiadiazol-2-yl)Thio]Acetyl}-3-Methyl-1H-Pyrazole-4-Carbonitrile (7a)
Structure : Shares a thiadiazole-thioacetyl core but replaces the carboxamide with a carbonitrile group and adds a methyl on the pyrazole .
Properties :
- Melting Point : 189.6°C (decomp.), suggesting high crystallinity due to nitrile’s polarity.
- Bioactivity : Carbonitriles often confer metabolic stability but may reduce solubility compared to carboxamides.
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((5-Amino-1,3,4-Thiadiazol-2-yl)Thio)Tetrahydro-2H-Pyran-3,4,5-Triyltriacetate
Structure: Features a sugar-linked thiadiazole-thioacetate, diverging significantly in the substituent complexity . Synthesis: Uses 2-amino-5-mercapto-1,3,4-thiadiazole reacted with a glycosyl intermediate under basic conditions. Properties:
- Solubility : Enhanced aqueous solubility due to the carbohydrate moiety.
- Bioactivity : Likely targets carbohydrate-processing enzymes, unlike the pyrazole-focused analogue.
Physicochemical and Bioactive Properties: Key Contrasts
Q & A
Basic Questions
Q. What synthetic routes are commonly employed to synthesize ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate?
- Methodological Answer : Synthesis typically involves sequential steps:
Thiadiazole Core Formation : Cyclization of thiosemicarbazides under acidic conditions to form the 1,3,4-thiadiazole ring.
Amide Coupling : Reaction of the thiadiazole-2-amine intermediate with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid using coupling agents like EDCI or HOBt.
Esterification : Introduction of the ethyl thioacetate group via nucleophilic substitution with ethyl 2-mercaptoacetate.
- Reaction conditions (temperature, solvent, pH) are critical for yield optimization. For example, amide coupling often requires anhydrous DMF and room temperature to prevent hydrolysis .
Q. Which spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1727 cm⁻¹ for esters, ~1655 cm⁻¹ for amides) and thiadiazole ring vibrations .
- NMR : ¹H NMR confirms substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, ethyl ester quartet at δ 4.2 ppm). ¹³C NMR verifies carbonyl carbons (e.g., ester C=O at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What in vitro assays are recommended for preliminary evaluation of anticancer activity?
- Methodological Answer :
- MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values calculated using dose-response curves .
- Apoptosis Detection : Acridine orange/ethidium bromide staining to observe nuclear condensation and membrane blebbing .
Advanced Questions
Q. How can structural modifications to the pyrazole or thiadiazole moieties enhance biological activity?
- Methodological Answer :
- Pyrazole Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) increases metabolic stability and target affinity. For example, trifluoromethyl-substituted analogs show improved aromatase inhibition (IC₅₀ = 0.062 mmol L⁻¹) .
- Thiadiazole Modifications : Replacing sulfur with oxygen in the thiadiazole ring alters electronic properties, affecting interactions with hydrophobic enzyme pockets. Computational docking (e.g., AutoDock Vina) predicts binding poses to prioritize synthetic targets .
Q. How do researchers address discrepancies in cytotoxicity data across cell lines?
- Methodological Answer :
- Cell Line Profiling : Compare genetic backgrounds (e.g., MCF-7 vs. SKOV-3) to identify resistance mechanisms (e.g., P-glycoprotein overexpression).
- Assay Standardization : Use identical incubation times (e.g., 48 hours) and serum-free media to minimize variability .
- Dose-Response Validation : Repeat assays with freshly prepared stock solutions to rule out solubility artifacts .
Q. What crystallographic strategies are used to resolve the 3D structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Crystals grown via vapor diffusion in ethyl acetate/hexane are analyzed using SHELXL for refinement. Key parameters include R-factor (<5%) and thermal displacement ellipsoids .
- Twinned Data Handling : SHELXD is employed for structure solution in cases of pseudo-merohedral twinning .
Q. How can molecular docking predict interactions with target enzymes like aromatase?
- Methodological Answer :
- Protein Preparation : Retrieve the aromatase structure (PDB ID: 3EQM) and optimize protonation states using MOE.
- Ligand Docking : Flexible docking with Glide SP mode to sample conformational space, scored using MM-GBSA. Results correlate with experimental IC₅₀ values (e.g., compound 4y’s IC₅₀ = 0.084 mmol L⁻¹) .
Q. What strategies ensure batch-to-batch consistency in synthesized compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
